N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound featuring a 1,2,3-triazole carboxamide core linked to a dioxopyrrolidin moiety via an ethoxyethyl chain. The triazole ring is a versatile pharmacophore known for its stability and ability to participate in hydrogen bonding, making it relevant in drug design and materials science. The dioxopyrrolidin group (a cyclic succinimide derivative) is often utilized in conjugation chemistry due to its reactivity with amines, as seen in NHS ester-mediated coupling reactions . The ethoxyethyl chain enhances solubility and may modulate pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-16-8-9(14-15-16)12(20)13-4-6-21-7-5-17-10(18)2-3-11(17)19/h8H,2-7H2,1H3,(H,13,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMVACUSSNJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCOCCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs.
Mode of Action
The compound interacts with its targets by inhibiting the currents mediated by these channels. This inhibition reduces the excitability of neurons, thereby preventing the abnormal, excessive neuronal activity that characterizes seizures.
Biochemical Pathways
The inhibition of voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels affects several biochemical pathways. For instance, it can disrupt the propagation of action potentials, alter the release of neurotransmitters, and modulate intracellular calcium signaling. The downstream effects of these changes include a reduction in neuronal excitability and potentially an analgesic effect.
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C13H17N3O4
- Molecular Weight : 311.36 g/mol
- Structure : The compound features a 1,2,3-triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that 1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have shown effectiveness against various bacterial strains. In vitro evaluations indicated that modifications in the side chains can enhance the antimicrobial efficacy of these compounds.
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress-related diseases. Research indicates that triazole derivatives possess antioxidant capabilities. The presence of the dioxopyrrolidine structure in this compound may contribute to its ability to scavenge free radicals effectively.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. Studies report that certain triazole derivatives have shown promising IC50 values in inhibiting AChE, suggesting potential therapeutic applications in cognitive disorders.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that while some derivatives exhibit cytotoxic effects on cancer cell lines, they also demonstrate selectivity towards malignant cells over normal cells. This selectivity is vital for developing targeted cancer therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Binding : Molecular docking studies suggest that the triazole ring interacts with enzyme active sites, inhibiting their function.
- Radical Scavenging : The dioxopyrrolidine component is believed to enhance the radical-scavenging ability of the compound.
- Cell Membrane Interaction : The lipophilic nature of the ethoxy groups may facilitate better penetration into cell membranes, enhancing bioavailability and efficacy.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated various 1,2,3-triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those in our compound led to enhanced antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of triazole derivatives against H2O2-induced neurotoxicity. The findings suggested that compounds with a similar structure to this compound could protect neuronal cells by reducing oxidative stress markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-methoxyethyl)-1-({(2S)-1-[(4-methylphenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-1H-1,2,3-triazole-4-carboxamide (SB20-1400)
- Structural Similarities : Both compounds share a 1,2,3-triazole-4-carboxamide backbone.
- Key Differences :
- SB20-1400 incorporates a methanesulfonyl-pyrrolidine group and a methoxyethyl substituent, enhancing its sulfonamide-related stability and polar solubility.
- The target compound’s dioxopyrrolidin-ethoxyethyl chain introduces electrophilic reactivity (via the succinimide group), enabling covalent conjugation to nucleophiles like amines or thiols .
- Functional Impact :
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate 6
- Structural Similarities : Contains a dioxopyrrolidin group and ethoxyethyl chains.
- Key Differences :
- This compound is a fullerene (C60) derivative with extended polyethylene glycol (PEG) chains, increasing hydrophilicity and molecular weight (>1,500 Da).
- The target compound lacks the fullerene core, resulting in a lower molecular weight (~400–450 Da estimated) and reduced steric hindrance.
- Functional Impact: The fullerene derivative is tailored for photodynamic therapy or nanotechnology, whereas the target compound’s smaller size favors cellular permeability and synthetic versatility .
O-Ethyl O-[2-(diisopropylamino)ethyl] methylphosphonothioate hydrochloride
- Structural Similarities : Both compounds feature ethoxyethyl chains.
- Key Differences: The phosphonothioate group and quaternary ammonium chloride in this compound classify it as an organophosphorus agent, likely with neuromuscular activity. The target compound’s triazole and dioxopyrrolidin groups prioritize biocompatibility and conjugation over acute bioactivity.
- Functional Impact: The phosphonothioate’s electrophilic phosphorus center contrasts with the target compound’s nucleophile-targeting dioxopyrrolidin, reflecting divergent applications (e.g., agrochemicals vs. biotherapeutics) .
Data Table: Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including click chemistry for triazole formation and coupling reactions for the carboxamide group. Key steps include:
- Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core .
- Carboxamide coupling : Activation of the carboxylic acid (e.g., using HATU or EDC) followed by reaction with the amine-containing pyrrolidinone derivative .
- Purification challenges : Column chromatography or recrystallization is often required due to byproducts from competing reactions (e.g., incomplete coupling or oxidation).
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (25–60°C), and catalyst loading (Cu(I) at 5–10 mol%) significantly impact yield .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and substituent positions. For example, the methyl group on the triazole appears as a singlet near δ 3.8 ppm in ¹H NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (1650–1750 cm⁻¹) from the carboxamide and dioxopyrrolidinone groups .
Q. What are the common reaction pathways and stability concerns for this compound?
- Methodological Answer :
- Hydrolysis susceptibility : The dioxopyrrolidinone moiety may degrade under acidic/basic conditions, requiring neutral pH storage .
- Thermal stability : Differential Scanning Calorimetry (DSC) studies are recommended to assess decomposition temperatures (>150°C generally safe) .
- Reactivity : The triazole ring can undergo alkylation or arylation at N2 or N3 positions under catalytic conditions (e.g., Pd-mediated cross-coupling) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in triazole formation, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on reaction databases to identify optimal solvent/catalyst combinations. For example, ML can predict that DMF improves CuAAC yields by 15–20% compared to THF .
- Reaction Path Search : Tools like GRRM or AFIR explore alternative pathways, such as avoiding side reactions during carboxamide coupling .
Q. How to resolve contradictions in biological activity data for triazole-carboxamide derivatives?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct target effects from off-target toxicity .
- Structural-Activity Relationship (SAR) : Compare analogs with modified pyrrolidinone or triazole substituents to identify critical functional groups. For example, methyl vs. ethyl groups on the triazole may alter binding affinity by 1–2 orders of magnitude .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) to explain discrepancies between in vitro and in vivo results .
Q. What advanced techniques validate the compound’s mechanism of action in enzymatic assays?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to confirm direct interaction with the enzyme .
- X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds between the carboxamide and active-site residues (e.g., Asp86 in a kinase) .
- Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (Kᵢ) under varying substrate concentrations, distinguishing competitive vs. non-competitive mechanisms .
Q. How to design experiments for scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent volume, stirring rate) and identify interactions. For instance, a 2³ factorial design may reveal that increasing temperature from 25°C to 40°C reduces reaction time by 30% without compromising purity .
- Continuous Flow Chemistry : Transition from batch to flow systems to improve heat/mass transfer, particularly for exothermic steps like CuAAC .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
